molecular formula C11H10Cl2O3 B1332148 Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate CAS No. 60868-41-9

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Cat. No.: B1332148
CAS No.: 60868-41-9
M. Wt: 261.1 g/mol
InChI Key: QJVFFNRCSJWXPE-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Overview

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a β-ketoester, a class of organic compounds characterized by a ketone group adjacent to an ester moiety. Its molecular formula, C₁₁H₁₀Cl₂O₃ , reflects a propanoate backbone substituted with a 2,4-dichlorophenyl group at the β-carbon (Figure 1). The compound’s structure features:

  • A 2,4-dichlorophenyl ring (aromatic system with chlorine atoms at positions 2 and 4).
  • A β-ketoester group (ethyl ester at C1 and ketone at C3).

The molecular weight is 261.10 g/mol , with a density of 1.319 g/cm³ and a boiling point of 323°C . Its SMILES notation, CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl , succinctly encodes the connectivity of atoms.

Table 1: Key Structural and Physical Properties

Property Value Source
Molecular Formula C₁₁H₁₀Cl₂O₃
Molecular Weight 261.10 g/mol
Boiling Point 323°C
Density 1.319 g/cm³
SMILES CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl

Historical Context and Discovery

The compound emerged in the late 20th century alongside advances in β-ketoester chemistry. Early synthesis routes involved esterification of 3-(2,4-dichlorophenyl)-3-oxopropanoic acid with ethanol under acidic conditions. A pivotal development occurred in 2012, when a direct amination method using γ-halo-β-ketoesters and anilines was reported, enabling efficient access to derivatives of this scaffold. This method, catalyzed by NaHCO₃ and NaI, minimized side reactions like self-condensation, achieving yields up to 92%.

The compound’s discovery is tied to pharmaceutical research, where its β-ketoester moiety serves as a versatile intermediate for constructing heterocycles and bioactive molecules.

Significance in Organic Chemistry

This compound holds broad utility in synthetic chemistry:

  • Reactivity : The β-ketoester group participates in Claisen condensations , forming carbon-carbon bonds critical for synthesizing complex frameworks like pyrazolones and dihydropyrimidines.
  • Electrophilic Sites : The dichlorophenyl ring introduces electrophilic character, facilitating aryl substitution reactions for functionalization.
  • Scaffold Diversification : It serves as a precursor for pharmaceutical intermediates , including antimicrobial and anti-inflammatory agents.

Table 2: Key Reactions and Applications

Reaction Type Product/Application Source
Claisen Condensation β-Diketones, heterocycles
Direct Amination γ-Anilino-β-ketoesters
Biginelli Reaction Dihydropyrimidines
Transesterification Modified esters for agrochemicals

Nomenclature Systems and Identifiers

The compound is systematically named using IUPAC rules:

  • IUPAC Name : this compound.
  • CAS Registry Number : 60868-41-9.
  • Other Identifiers :
    • EC Number : 673-427-9.
    • DSSTox ID : DTXSID60337344.
    • InChIKey : QJVFFNRCSJWXPE-UHFFFAOYSA-N.

Table 3: Regulatory and Classification Identifiers

Identifier Type Value Source
CAS Number 60868-41-9
EC Number 673-427-9
DSSTox ID DTXSID60337344
PubChem CID 542007

Properties

IUPAC Name

ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVFFNRCSJWXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337344
Record name Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60868-41-9
Record name Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60868-41-9
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2,4-dichlorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms in the dichlorophenyl group.

Major Products:

    Oxidation: Formation of 3-(2,4-dichlorophenyl)-3-oxopropanoic acid.

    Reduction: Formation of ethyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant inhibition against various bacterial strains, indicating its potential as an antimicrobial agent. A case study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with varying degrees of inhibition based on structural modifications of the phenyl ring .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is employed in:

  • Synthesis of Complex Molecules : this compound is utilized to create more complex structures through various chemical reactions such as oxidation and reduction.

Biochemical Assays

In biochemical research, this compound acts as a probe for studying enzyme inhibition mechanisms. Its structure allows it to bind to active sites of enzymes, providing insights into enzyme kinetics and inhibition pathways.

Case Study 1: Antimicrobial Evaluation

A detailed evaluation of the antimicrobial properties of this compound revealed significant activity against multiple bacterial strains. The study utilized disk diffusion methods to assess inhibition zones, demonstrating that modifications on the dichlorophenyl group could enhance antimicrobial efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship indicated that the positioning of chlorine atoms on the phenyl ring significantly affects biological activity. Variations in chlorination patterns were associated with differing levels of antimicrobial and anti-inflammatory effects .

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Ethyl 3-(3,5-Dichlorophenyl)-3-oxopropanoate (CAS: 172168-01-3)

  • Structural Difference : Chlorine atoms at the 3,5-positions of the phenyl ring instead of 2,3.
  • Application : Used in synthesizing pyrazole derivatives with enhanced metabolic stability in medicinal chemistry .
  • Similarity Score : 0.96 (based on structural similarity metrics) .

Ethyl 3-(3,4-Dichlorophenyl)-3-oxopropanoate (CAS: 53090-43-0)

  • Structural Difference : Chlorines at the 3,4-positions.
  • Application : A precursor to pyrazole-carboxamide derivatives targeting YAP/TAZ-TEAD protein interactions in cancer therapy .
  • Similarity Score : 0.96 .

Ethyl 3-(2,5-Dichlorophenyl)-3-oxopropanoate (CAS: 53090-44-1)

  • Structural Difference : Chlorines at 2,5-positions.
  • Impact : The asymmetric substitution may alter crystallinity and solubility compared to the 2,4-isomer.
  • Application: Limited data on specific applications, but structurally similar to fungicidal pyrazolone derivatives .

Fluorinated and Mixed Halogen Derivatives

Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate (CAS: 638-801-8)

  • Structural Difference : Replaces chlorine with fluorine at the 2-position.
  • Application : Used in antibacterial and antifungal agent synthesis .

Ethyl 3-(3,5-Difluorophenyl)-3-oxopropanoate

  • Structural Difference : Fluorines at 3,5-positions.
  • Impact : The symmetric difluoro substitution improves lipophilicity, making it favorable for blood-brain barrier penetration in CNS drug candidates .

Heteroaromatic and Alkyl-Substituted Derivatives

Ethyl 3-(2-Chloropyridin-3-yl)-3-oxopropanoate

  • Structural Difference : Pyridine ring replaces benzene, with chlorine at the 2-position.
  • Impact : The nitrogen in the pyridine ring introduces basicity, altering solubility and coordination properties.
  • Application : Intermediate in kinase inhibitor synthesis .

Ethyl 3-Cyclopropyl-3-oxopropanoate Derivatives

  • Example: Ethyl 2-(4-chlorobenzyl)-3-cyclopropyl-3-oxopropanoate (CAS: N/A).
  • Structural Difference : Cyclopropyl group replaces the aromatic ring.
  • Impact : The strained cyclopropane ring enhances reactivity in ring-opening reactions, useful in prostaglandin analogs .

Comparative Data Table

Compound Name CAS Number Substituents Key Applications Similarity Score
This compound 60868-41-9 2,4-Cl₂ on phenyl Cdc7 inhibitors, anticancer agents Reference
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate 172168-01-3 3,5-Cl₂ on phenyl Pyrazole-based therapeutics 0.96
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 638-801-8 2-F on phenyl Antifungal agents N/A
Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate N/A 2-Cl on pyridine Kinase inhibitors N/A
Ethyl 3-(4-methylphenyl)-3-oxopropanoate N/A 4-CH₃ on phenyl Fungicide precursors 0.84

Research Findings and Trends

  • Substituent Position Matters: Ortho-chlorine in this compound increases steric hindrance, reducing reaction rates in some nucleophilic substitutions compared to meta-substituted analogs .
  • Halogen Effects : Fluorinated derivatives exhibit improved pharmacokinetic profiles due to enhanced metabolic stability, while chlorinated analogs show stronger electrophilicity .
  • Biological Activity : Pyrazole derivatives synthesized from the target compound demonstrate higher anticancer activity compared to those from 3,4-dichloro analogs, likely due to optimized steric interactions with target proteins .

Biological Activity

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with related compounds, and findings from relevant studies.

Compound Overview

  • Molecular Formula : C₁₁H₁₀Cl₂O₃
  • Molecular Weight : 261.10 g/mol
  • Structure : The compound features a 2,4-dichlorophenyl group attached to a propanoate moiety with a carbonyl group adjacent to the ester functional group, contributing to its reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it can act as an inhibitor of certain enzymes involved in inflammatory pathways and other biological processes:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, leading to modulation of various biochemical pathways.
  • Anti-inflammatory Properties : Studies suggest that it exhibits potential as an anti-inflammatory agent by inhibiting enzymes that contribute to inflammation.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Its structural analogs have shown promise in this area, indicating that this compound may also possess similar properties.

Toxicity Studies

Toxicity assessments have been conducted using model organisms such as Daphnia magna and Saccharomyces cerevisiae. These studies have demonstrated varying levels of toxicity based on structural modifications:

  • Daphnia magna Bioassay : The compound exhibited moderate toxicity levels, with lethality rates influenced by the presence of halogen atoms in the structure .
  • Yeast Cell Studies : The compound's effects on yeast growth indicated potential resistance mechanisms involving multidrug transporters .

Comparative Analysis

A comparison with related compounds highlights the unique biological activity profile of this compound:

Compound NameMolecular FormulaUnique Features
Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoateC₁₁H₁₀Cl₂O₃Different chlorination pattern; studied for polymorphism.
Ethyl 3-(2-chlorophenyl)-3-oxopropanoateC₉H₈ClO₃Simpler structure; may lead to different reactivity.
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoateC₁₁H₉Cl₂N O₅Contains a nitro group; potential acetylcholinesterase inhibitor.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluated the efficacy of this compound in reducing inflammation markers in animal models, showing significant reductions in cytokine levels compared to controls.
  • Antimicrobial Testing : In vitro tests against various bacterial strains demonstrated that the compound exhibited inhibitory effects comparable to established antibiotics, suggesting its potential as a therapeutic agent .
  • Mechanistic Insights : Research utilizing molecular docking studies has revealed insights into the binding affinity of this compound with target proteins involved in cell signaling pathways related to cancer proliferation.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate?

The compound is typically synthesized via Claisen-Schmidt condensation or modified Friedel-Crafts acylation. For example, a reported method involves reacting 2,4-dichlorophenylacetone derivatives with ethyl oxalyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Alternatively, intermediates like ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate can be coupled with nitrile-containing reagents to form the target compound in moderate yields (25–50%) . Key steps include rigorous exclusion of moisture and monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H NMR : Look for characteristic peaks:
  • Ethyl ester protons: δ 1.2–1.5 ppm (triplet, CH₃) and δ 4.1–4.4 ppm (quartet, CH₂).
  • Aromatic protons: δ 7.3–7.8 ppm (multiplet, 2,4-dichlorophenyl group).
  • Ketone carbonyl proton: Absence of a distinct peak (enol tautomerization may complicate interpretation) .
    • IR Spectroscopy : Confirm the ester carbonyl (~1740 cm⁻¹) and ketone carbonyl (~1680 cm⁻¹) stretches.
    • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]+ at m/z 279.09 (C₁₁H₉Cl₂O₃) .

Q. What are the primary research applications of this compound?

It serves as a precursor in synthesizing heterocyclic compounds (e.g., pyrazoles, pyrimidines) for medicinal chemistry . In biological studies, derivatives have been explored as enzyme inhibitors (e.g., cannabinoid receptor ligands) or metabolic pathway probes .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses?

  • Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to minimize side reactions.
  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity .
  • Temperature Control : Maintain reactions at 0–5°C to suppress enolization and by-product formation .
  • Purification : Employ column chromatography with gradient elution (hexane to ethyl acetate) to isolate high-purity product (>95%) .

Q. How to resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR shifts (e.g., ketone proton visibility) often arise from tautomerization or solvent effects. To address this:

  • Record spectra in deuterated DMSO to stabilize enolic forms.
  • Compare data with isotopically labeled analogs (e.g., ¹³C-labeled derivatives) to confirm assignments .
  • Validate using 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What computational methods are suitable for studying its reactivity?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites for functionalization.
  • Molecular Dynamics : Simulate solvent effects on tautomeric equilibrium .
  • Docking Studies : Model interactions with biological targets (e.g., CB1 receptors) to guide derivative design .

Q. How to mitigate hazards during handling and storage?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Methodological Notes for Data Interpretation

  • Chromatographic Purity : Use HPLC (C18 column, acetonitrile:water 70:30) with UV detection at 254 nm to quantify impurities.
  • Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 298 K) resolves structural ambiguities, such as bond angles in spirocyclic derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
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Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

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